Chemical structure and properties of 16,17-Dehydro Capsaicin-d3
Chemical structure and properties of 16,17-Dehydro Capsaicin-d3
This guide provides an in-depth technical analysis of 16,17-Dehydro Capsaicin-d3 , a stable isotope-labeled metabolite used primarily as an internal standard in the quantification of capsaicinoids and their metabolic profiles.
Structural Characterization, Metabolic Role, and Analytical Protocols
Compound Identity & Chemical Structure[1][2][3][4][5]
16,17-Dehydro Capsaicin-d3 is a deuterated analog of 16,17-dehydrocapsaicin , a bioactive metabolite of capsaicin. Unlike the primary parent compound (capsaicin), which possesses a single alkene at the C6 position of the acyl chain, the 16,17-dehydro variant contains a conjugated diene system terminating the hydrophobic tail.
The "d3" designation refers to the isotopic labeling of the methoxy group on the vanillyl head, where three hydrogen atoms are replaced by deuterium (
Nomenclature & Numbering Logic
The "16,17" numbering convention is derived from a continuous carbon count starting from the aromatic ring, a system often used in metabolic tracing studies to distinguish positions on the fatty acid tail relative to the vanillyl head.
-
Systematic IUPAC Name:
[1][2] -
Chemical Formula:
-
Molecular Weight: 306.41 g/mol (approximate, varies by isotopic enrichment)
-
Parent Compound: Capsaicin (8-methyl-N-vanillyl-6-nonenamide)
-
Structural Modification:
-
Dehydrogenation: Introduction of a double bond at C8-C9 of the acyl chain (positions 16,17 in continuous numbering), creating a conjugated diene.
-
Deuteration:
(Methoxy-d3).
-
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the metabolic modification (diene) and the isotopic label.[3]
Caption: Structural segmentation of 16,17-Dehydro Capsaicin-d3 showing the deuterated methoxy group and the terminal conjugated diene system.
Physicochemical Properties[2][4]
The introduction of the second double bond and deuterium atoms alters the physicochemical profile slightly compared to native capsaicin.
| Property | Value / Characteristic | Impact on Analysis |
| Physical State | Off-white to pale yellow solid | Light sensitive due to conjugated diene. |
| Solubility | Soluble in Methanol, DMSO, Chloroform; Insoluble in Water | Compatible with Reversed-Phase LC (C18). |
| LogP (Predicted) | ~3.8 - 4.0 | Slightly more lipophilic than hydroxy-metabolites. |
| pKa | ~9.9 (Phenolic OH) | Ionizes in high pH (negative mode MS). |
| UV Absorbance | Conjugation (diene) may bathochromically shift UV max. | |
| Isotopic Purity | Typically | Essential to prevent "M-3" signal overlap. |
Biological Significance & Metabolic Pathway[7][8][9][10]
16,17-Dehydrocapsaicin is not merely a breakdown product; it is a biologically active metabolite formed via hepatic CYP450-mediated dehydrogenation.
Metabolic Formation
While the primary metabolic route for capsaicin involves hydroxylation (forming 16-hydroxy or 17-hydroxy capsaicin) which reduces potency, the dehydrogenation pathway retains the pharmacophore's integrity.[4]
-
Enzymes: CYP450 (specifically CYP2C9, CYP2E1 sub-families).
-
Mechanism: Alkyl dehydrogenation at the terminal isopropyl group.
-
Activity: Unlike hydroxylated metabolites (which lose TRPV1 affinity), 16,17-dehydrocapsaicin retains high affinity for the TRPV1 receptor, potentially contributing to prolonged irritancy or therapeutic efficacy.[5][4]
Metabolic Pathway Diagram
Caption: Divergent metabolic fates of Capsaicin.[6] The 16,17-dehydro pathway preserves TRPV1 binding affinity.[4]
Analytical Applications & Protocols
The primary application of 16,17-Dehydro Capsaicin-d3 is as an Internal Standard (IS) for LC-MS/MS quantification of capsaicin metabolites in biological fluids (plasma, urine).
Why Use This Specific IS?
-
Matrix Compensation: Corrects for ionization suppression in complex biological matrices better than generic IS (like non-analogous compounds) because it co-elutes or elutes very close to the analyte.
-
Metabolite Tracking: Specifically useful when studying the dehydrogenation pathway distinct from the parent compound.
-
Mass Differentiation:
-
Capsaicin:
-
16,17-Dehydro Capsaicin:
-
16,17-Dehydro Capsaicin-d3:
-
Note: Exact mass transitions must be tuned.
-
LC-MS/MS Method Development Guide
A. Sample Preparation (Solid Phase Extraction)
-
Spiking: Add 10
L of 16,17-Dehydro Capsaicin-d3 (1 g/mL in MeOH) to 200 L plasma. -
Precipitation: Add 600
L cold Acetonitrile. Vortex 1 min. Centrifuge at 10,000 x g. -
Evaporation: Dry supernatant under
stream. Reconstitute in Mobile Phase.
B. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention Time: The diene (dehydro) is slightly less hydrophobic than capsaicin due to increased polarity of the conjugated system, eluting slightly earlier.
C. Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| 16,17-Dehydro Capsaicin-d3 | 307.2 | 137.1 | 20-25 | Loss of vanillyl-d3 head (characteristic benzyl cation). |
| 16,17-Dehydro Capsaicin | 304.2 | 137.1 | 20-25 | Quantifier transition. |
| Capsaicin (Parent) | 306.2 | 137.1 | 20-25 | Standard transition. |
Note: The product ion 137.1 corresponds to the vanillyl cation. For the d3-IS, the product ion will shift to 140.1 if the charge is retained on the deuterated benzyl fragment. Verify fragmentation: If the cleavage occurs at the amide bond and the charge stays on the benzyl side, the d3-IS product is 140.1. If the charge stays on the acyl chain, the product is different. Standard capsaicin protocols often track the 137 fragment (benzyl).
Critical Correction: For d3-labeled on the methoxy group:
-
Precursor: M+H = 307.
-
Product (Benzyl cation): The methoxy group is on the benzyl ring. Therefore, the product ion must be 140.1 (137 + 3).
-
Protocol Update: Set MRM for IS to 307.2
140.1 .
Analytical Workflow Diagram
Caption: Standardized workflow for quantitative analysis using 16,17-Dehydro Capsaicin-d3 as an Internal Standard.
Safety & Handling
-
Hazard Class: Irritant / Potent TRPV1 Agonist.
-
Handling: Even deuterated standards retain biological activity. Handle in a fume hood with gloves and eye protection.
-
Storage: -20°C, protected from light (conjugated dienes are susceptible to photo-oxidation). Store under inert gas (Argon/Nitrogen) if possible.
References
-
Pharmaffiliates. (n.d.). 16,17-Dehydro Capsaicin-d3 (CAS 1346606-76-5) Technical Data. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 16,17-Dehydro-capsaicin (CID 71315300).[2] Retrieved from [Link]
-
Mao, Q., et al. (2023). A practical synthesis of three aliphatic metabolites of capsaicin: 16-Hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin. Synthetic Communications. Retrieved from [Link]
-
MDPI. (2025). Capsaicin as a Microbiome Modulator: Metabolic Interactions and Implications for Host Health. Retrieved from [Link]
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